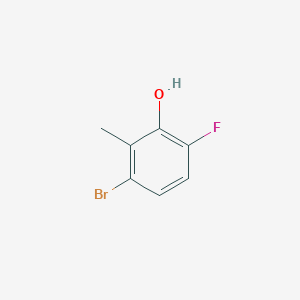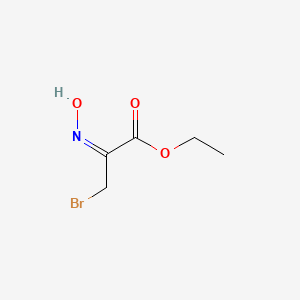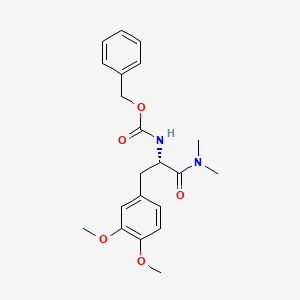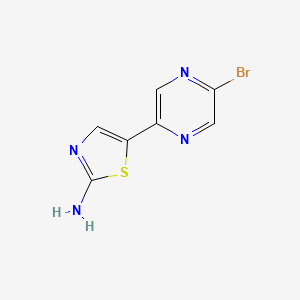
3-Bromo-6-fluoro-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-fluoro-2-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-methylphenol typically involves the bromination and fluorination of 2-methylphenol. One common method is the electrophilic aromatic substitution reaction, where 2-methylphenol is treated with bromine and a fluorinating agent under controlled conditions. The reaction conditions, such as temperature and solvent, are optimized to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is scaled up by using industrial reactors and optimizing reaction parameters to achieve high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dehalogenated phenols or fully reduced aromatic compounds.
Substitution: Substituted phenols with various functional groups replacing the halogens.
Scientific Research Applications
3-Bromo-6-fluoro-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-methylphenol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylphenol
- 6-Fluoro-2-methylphenol
- 3-Bromo-6-fluoro-2-methoxyphenol
Comparison
3-Bromo-6-fluoro-2-methylphenol is unique due to the presence of both bromine and fluorine substituents on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for selective transformations. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C7H6BrFO |
|---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
3-bromo-6-fluoro-2-methylphenol |
InChI |
InChI=1S/C7H6BrFO/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3 |
InChI Key |
WZBJEFBGSCQZJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Pyridin-4-yl)ethyl]morpholine](/img/structure/B13092201.png)
![(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone](/img/structure/B13092205.png)
![4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13092216.png)


![1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
![cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13092237.png)
![2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092241.png)


![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)


